2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
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Overview
Description
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is a heterocyclic compound that contains both bromophenyl and chlorophenyl groups. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Acylation: The final step involves the acylation of the oxadiazole ring with 2-(4-chlorophenyl)ethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
- 2-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Uniqueness
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is unique due to the presence of both bromophenyl and chlorophenyl groups, which can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c19-14-3-1-2-13(10-14)18-23-22-17(25-18)11-16(24)21-9-8-12-4-6-15(20)7-5-12/h1-7,10H,8-9,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBVPZMYPLVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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